(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJSCAQZYGXVIL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride typically involves the following steps:
Hydrochloride Formation: The resulting (S)-1-(Naphthalen-2-yl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into naphthyl alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and various substituted naphthyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediates
(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing calcium-sensing receptor agonists, such as cinacalcet, which is used in treating secondary hyperparathyroidism and other related disorders . The compound's chiral nature allows for the production of enantiomerically pure substances, which are essential for the efficacy and safety of pharmaceutical agents.
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives of (S)-1-(naphthalen-2-yl)ethanamine. Research indicates that certain derivatives exhibit significant activity against pathogenic fungi such as Cryptococcus neoformans and Trichophyton mentagrophytes . For instance, a study reported that a specific derivative demonstrated a minimum inhibitory concentration (MIC50) value of 1 µg/mL against these fungi, suggesting strong potential for therapeutic applications in treating fungal infections .
Chiral Resolution Techniques
Chiral resolution of racemic mixtures is a critical process in synthetic organic chemistry, especially for compounds with therapeutic relevance. A notable method for resolving (S)-1-(naphthalen-2-yl)ethanamine involves using D-(-)-tartaric acid as a chiral resolving agent. This method has shown to achieve high enantiomeric excess (e.e.) values exceeding 95% with reasonable yields . The process typically involves the formation of enantiomeric salts followed by selective crystallization based on solubility differences.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Enantiomers
(a) (R)-1-(Naphthalen-1-yl)ethanamine Hydrochloride (CAS: 82572-04-1)
- Structural Difference : Naphthalene substitution at position 1 instead of 2.
- Properties : Similar molecular weight (207.70 g/mol) but distinct stereochemical interactions. The (R)-enantiomer exhibits acute oral toxicity (H302) and skin corrosion (H314) .
- Applications : Used in chiral resolution and as a precursor for fluorescent probes.
(b) (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride (CAS: 1810074-76-0)
Halogenated Derivatives
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1313593-59-7)
- Structural Difference : Naphthalene replaced with a halogenated phenyl ring (Cl and F substituents).
- Properties : Enhanced electrophilicity due to halogens, improving interactions with biological targets like kinases. Molecular weight: 234.08 g/mol .
- Applications : Intermediate in antiviral and anticancer drug synthesis.
Indole-Based Analogs
2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)
Physicochemical Data
| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | LogP* |
|---|---|---|---|---|
| (S)-1-(Naphthalen-2-yl)ethanamine HCl | 1630984-19-8 | 207.70 | Naphthalene, ethylamine | ~2.1 (est.) |
| (R)-1-(Naphthalen-1-yl)ethanamine HCl | 82572-04-1 | 207.70 | Naphthalene, ethylamine | ~2.0 (est.) |
| (S)-1-(3-Cl-2-F-phenyl)ethanamine HCl | 1313593-59-7 | 234.08 | Halogens, ethylamine | ~2.5 (est.) |
| Tryptamine Hydrochloride | 343-27-1 | 196.68 | Indole, ethylamine | ~1.8 |
*Estimated using fragment-based methods.
Biological Activity
(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride, a chiral amine compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClN
- Molecular Weight : 207.70 g/mol
- CAS Number : 3082-62-0
The compound features a naphthalene moiety, which contributes to its aromatic characteristics. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological studies and applications.
Biological Activity Overview
(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride exhibits significant biological activity through various mechanisms:
- Neurotransmitter Modulation : It has been studied for its potential effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.
- Antitumor Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The biological activity of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride can be attributed to several mechanisms:
- Receptor Interaction : It interacts with various receptors in the central nervous system, potentially affecting mood regulation and cognitive functions.
- Enzymatic Pathways : Inhibition of cytochrome P450 enzymes can alter the metabolism of other drugs, leading to increased efficacy or toxicity.
Data Table: Biological Activity Summary
Case Study 1: Neurotransmitter Effects
A study explored the effects of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride on serotonin receptors. The findings indicated that the compound could enhance serotonin release in vitro, suggesting potential antidepressant properties.
Case Study 2: Antitumor Potential
In vitro assays demonstrated that (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride exhibited significant cytotoxicity against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating promising anticancer activity.
Case Study 3: Enzymatic Inhibition
Research has shown that (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride selectively inhibits certain cytochrome P450 isoforms. This selectivity may provide insights into its potential use in drug development, particularly for compounds metabolized by these enzymes.
Q & A
Q. What are the standard synthetic routes for (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride?
The compound is typically synthesized via resolution of racemic mixtures using chiral resolving agents. For example, enantiopure (S)-isomers can be obtained by treating racemic 1-(naphthalen-2-yl)ethanamine with a chiral acid (e.g., R-(−)-mandelic acid) in ethanol, followed by recrystallization and liberation of the amine from its salt . Purification via column chromatography or distillation ensures high yield and purity. Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent .
Q. How is the enantiomeric purity of (S)-1-(Naphthalen-2-yl)ethanamine hydrochloride validated?
Enantiomeric excess (ee) is quantified using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) and a hexane/isopropanol mobile phase. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) or optical rotation measurements ([α]D) further confirm stereochemical integrity .
Q. What spectroscopic methods are used for structural characterization?
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves absolute configuration and bond geometries.
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify aromatic protons (δ 7.2–8.5 ppm) and the chiral center’s methyl group (δ 1.3–1.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 201.09 for C₁₂H₁₄N⁺) .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological activity of this compound?
Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For antifungal studies, docking into cytochrome P450 14α-sterol demethylase active sites identifies key interactions (e.g., hydrophobic naphthalene stacking) . Density functional theory (DFT) calculations (Gaussian 09) analyze electronic properties influencing reactivity .
Q. What methodologies assess systemic toxicity in preclinical studies?
- In vivo models : Oral or intraperitoneal administration in rodents (e.g., Sprague-Dawley rats) evaluates acute toxicity (LD₅₀) and subchronic effects (28-day exposure). Endpoints include hepatic/renal biomarkers (ALT, creatinine) and histopathology .
- In vitro assays : Cytotoxicity is screened via MTT assays in HepG2 cells. Genotoxicity is tested using Ames bacterial reverse mutation assays .
Q. How is the compound’s stability under varying experimental conditions analyzed?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) over 14 days. Monitor degradation via HPLC-UV at 254 nm.
- pH stability : Incubate in buffers (pH 1–12) and quantify intact compound using LC-MS. Hydrolysis of the ethylamine group is a common degradation pathway .
Methodological Challenges and Solutions
Q. How are racemic byproducts minimized during synthesis?
Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer, leaving the (S)-isomer unreacted. The undesired enantiomer is recycled via racemization using palladium catalysts (e.g., Pd/C in toluene at 100°C) .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Salt selection : Compare hydrochloride, sulfate, and phosphate salts via phase-solubility diagrams.
- Co-solvents : Use PEG 400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Nanosuspensions : High-pressure homogenization reduces particle size to <200 nm, increasing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
